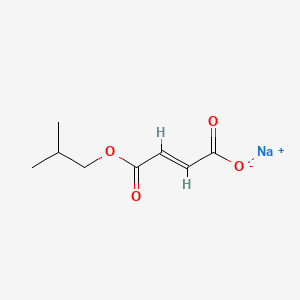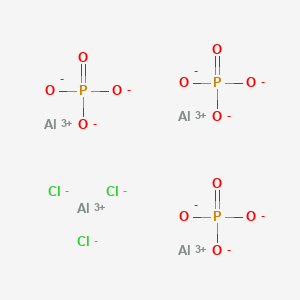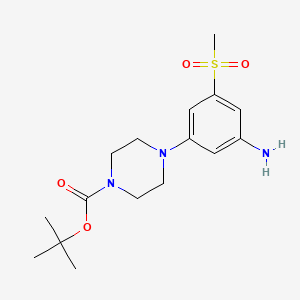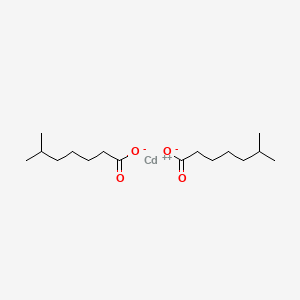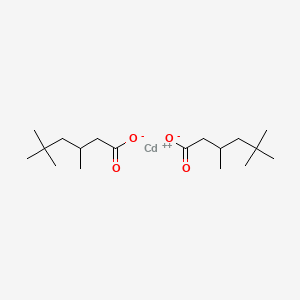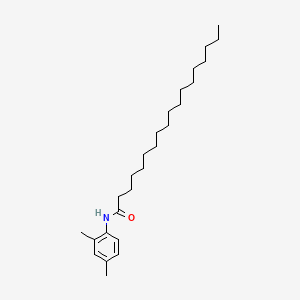
N-Xylylstearamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Xylylstearamide: is an organic compound characterized by the presence of a stearamide group attached to a xylyl group.
準備方法
Synthetic Routes and Reaction Conditions
Amidation Reaction: N-Xylylstearamide can be synthesized through an amidation reaction between stearic acid and xylylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of xylyl nitrile in the presence of stearic acid. This process requires a hydrogenation catalyst such as palladium on carbon and is carried out under high-pressure hydrogen gas.
Industrial Production Methods
Batch Process: In industrial settings, this compound is often produced using a batch process where the reactants are mixed in a reactor and heated to the desired temperature. The reaction is monitored, and the product is purified through crystallization or distillation.
Continuous Process: A continuous process involves the continuous feeding of reactants into a reactor and the simultaneous removal of the product. This method is efficient for large-scale production and ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: N-Xylylstearamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups on the xylyl or stearamide moieties are replaced with other groups. Halogenation using reagents like bromine or chlorine is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine or alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry
Biology
Medicine
Drug Delivery: This compound is explored as a component in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry
作用機序
Molecular Targets and Pathways: : N-Xylylstearamide exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological responses. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
N-Benzylstearamide: Similar in structure but with a benzyl group instead of a xylyl group.
N-Phenylstearamide: Contains a phenyl group in place of the xylyl group.
N-Tolylstearamide: Features a tolyl group instead of a xylyl group.
Uniqueness: : N-Xylylstearamide is unique due to the presence of the xylyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
97552-86-8 |
|---|---|
分子式 |
C26H45NO |
分子量 |
387.6 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)octadecanamide |
InChI |
InChI=1S/C26H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(28)27-25-21-20-23(2)22-24(25)3/h20-22H,4-19H2,1-3H3,(H,27,28) |
InChIキー |
GBRHGXTWPRAKLE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
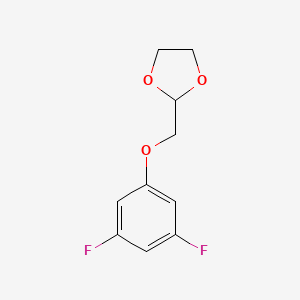


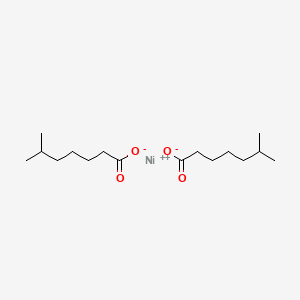

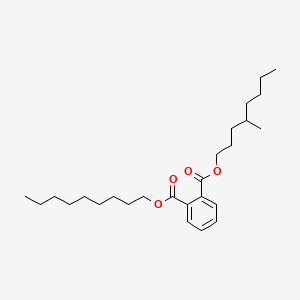
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)

